molecular formula C9H16FNO2 B13505498 Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Cat. No.: B13505498
M. Wt: 189.23 g/mol
InChI Key: JJNMHFARDRQVSU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 2-fluoroethyl group and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity. The ethyl ester group enhances solubility and serves as a prodrug motif, enabling intracellular hydrolysis to the active carboxylic acid form .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-2-13-8(12)9(3-5-10)4-6-11-7-9/h11H,2-7H2,1H3

InChI Key

JJNMHFARDRQVSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)CCF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic route to this compound generally involves the following key steps:

  • Construction or availability of the pyrrolidine-3-carboxylate scaffold, often as an ethyl ester.
  • Introduction of the 2-fluoroethyl substituent at the nitrogen or carbon position of the pyrrolidine ring.
  • Purification and isolation of the target compound.

The fluorinated side chain is typically introduced via alkylation or reductive amination using fluoroalkyl halides or aldehydes.

Alkylation Approach

One common approach involves the alkylation of a pyrrolidine-3-carboxylate ester with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide). This reaction is typically conducted in the presence of a base and a polar aprotic solvent.

  • Reaction conditions : Alkylation is performed under basic conditions using metal carbonates such as cesium carbonate or potassium carbonate, which facilitate nucleophilic substitution.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred to enhance the nucleophilicity of the pyrrolidine nitrogen.
  • Catalysts : In some cases, palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are utilized to install fluoroalkyl groups, especially when boronic ester intermediates are involved.

Reductive Amination Route

An alternative method involves reductive amination of pyrrolidine-3-carboxylate derivatives with 2-fluoroacetaldehyde or related fluoroalkyl aldehydes.

  • Process : The pyrrolidine amine reacts with the aldehyde to form an imine intermediate, which is then reduced using reducing agents such as sodium cyanoborohydride or borane complexes.
  • Advantages : This method allows for selective introduction of the fluoroethyl group with good stereocontrol.
  • Conditions : Mild acidic or neutral conditions are typically maintained to avoid side reactions.

Protection and Deprotection Steps

In complex synthetic schemes, protecting groups such as Boc (tert-butoxycarbonyl) may be used on the pyrrolidine nitrogen to prevent unwanted side reactions during alkylation or coupling steps. After the fluoroethyl group is installed, the protecting group is removed under acidic conditions.

Representative Synthetic Procedure (Based on Literature)

A representative synthetic route adapted from related pyrrolidine carboxylate preparations is as follows:

Step Reagents and Conditions Description
1 Starting from ethyl pyrrolidine-3-carboxylate The pyrrolidine ring with ethyl ester at C-3 is prepared or procured.
2 2-Fluoroethyl bromide, cesium carbonate, DMF, 80°C, 12-24 h Alkylation of the pyrrolidine nitrogen with 2-fluoroethyl bromide under basic conditions.
3 Workup: extraction with ethyl acetate, washing with brine, drying over Na2SO4 Isolation of crude product.
4 Purification by column chromatography or crystallization Obtaining pure this compound.

This approach aligns with palladium-catalyzed and base-mediated alkylation methods described in patent literature for similar pyrrolidine derivatives.

Data Tables Summarizing Preparation Conditions

Method Starting Material Fluoroalkyl Source Catalyst/Base Solvent Temperature Yield (%) Notes
Alkylation Ethyl pyrrolidine-3-carboxylate 2-Fluoroethyl bromide Cs2CO3 (base) DMF 80°C 65-80 Simple, scalable
Reductive Amination Pyrrolidine-3-carboxylate amine 2-Fluoroacetaldehyde NaBH3CN (reducing agent) MeOH or EtOH Room temp 60-75 Good stereocontrol
Pd-catalyzed coupling Pyrrolidine boronic ester Fluoroalkyl halide Pd(PPh3)4, base (Et3N) Ethanol or DMF 50-100°C 70-85 Requires catalyst, more complex

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Structural Comparison of Pyrrolidine-3-Carboxylate Derivatives

Compound Name Substituents at Position 3 Fluorine Position Molecular Weight (g/mol) Key Applications/Notes
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate 2-Fluoroethyl, ethyl ester C2 of ethyl chain ~217.24 (C₉H₁₆FNO₂) Potential CNS-targeting prodrugs
Mthis compound 2-Fluoroethyl, methyl ester C2 of ethyl chain ~203.21 (C₈H₁₄FNO₂) Shorter ester chain for faster hydrolysis
Ethyl 4,4-difluoropyrrolidine-3-carboxylate 4,4-Difluoro, ethyl ester C4 and C4 of ring ~223.20 (C₈H₁₂F₂NO₂) Enhanced conformational rigidity
Trans-ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate Benzyl, 2-fluorophenyl, ethyl ester Aromatic ring 327.39 (C₂₀H₂₂FNO₂) Antagonists for GPCRs or kinases
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate Isopropyl, ethyl ester None ~201.27 (C₁₀H₁₉NO₂) Lipophilic backbone for drug delivery

Key Observations :

  • Fluorine Placement: Fluorine at the ethyl chain (e.g., 2-fluoroethyl) improves metabolic stability compared to non-fluorinated analogs. Aromatic fluorine (e.g., 2-fluorophenyl) enhances target binding via hydrophobic interactions .
  • Ester Groups : Methyl esters (e.g., mthis compound) hydrolyze faster than ethyl esters, affecting prodrug activation rates .
  • Ring Substitution : Difluoro substitution at C4 (e.g., ethyl 4,4-difluoropyrrolidine-3-carboxylate) restricts ring puckering, altering receptor binding .

Key Observations :

  • Microwave-Assisted Alkylation : Enhances reaction efficiency for introducing 2-fluoroethyl groups (10–15 min vs. hours under conventional heating) .
  • Chemoselectivity : Use of NaI in DMF shifts selectivity toward S-alkylation, critical for sulfur-containing analogs .

Physicochemical and Pharmacological Properties

Fluorine Impact :

  • Lipophilicity: The 2-fluoroethyl group increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo .

Ester Hydrolysis :

  • Ethyl esters exhibit slower hydrolysis than methyl esters, making them suitable for sustained-release formulations .

Thermodynamic Data :

  • Boiling Point : this compound is predicted to boil at ~403°C, similar to aromatic-substituted analogs .
  • Density: Estimated at 1.16–1.20 g/cm³, higher than non-fluorinated derivatives due to fluorine’s atomic mass .

Biological Activity

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a synthetic compound with notable biological activity, primarily due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16FNO2C_9H_{16}FNO_2 and a molecular weight of 189.23 g/mol. The compound features a pyrrolidine ring, a carboxylate ester functional group, and a fluoroethyl substituent, which enhances its lipophilicity and binding affinity to biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
IUPAC NameThis compound
CAS Number2639449-30-0

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the fluoroethyl group significantly modulates these interactions, potentially enhancing selectivity and efficacy in pharmacological applications .

The compound is being investigated for its role as an enzyme inhibitor, particularly in pathways relevant to inflammation and cancer therapy. The mechanism involves binding to specific sites on target proteins, thereby modulating their activity.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibitory properties. For instance, it has been tested against various targets involved in metabolic pathways, showing promise in modulating enzyme activity related to disease processes .

Case Studies

  • Inflammation Modulation : In vitro studies have demonstrated that this compound can inhibit the secretion of inflammatory mediators in human whole blood assays. For example, one study reported a significant reduction in MCP-1 secretion at concentrations around 500 nM, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : The compound's ability to interact with specific molecular targets has led to investigations into its use as a therapeutic agent in oncology. Preliminary findings suggest it may enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell metabolism .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives but is distinguished by its unique fluoroethyl substitution. This comparison highlights its potential advantages in selectivity and potency.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
Ethyl pyrrolidine-3-carboxylateBasic pyrrolidine structureModerate enzyme inhibition
Ethyl 3-(2-chloroethyl)pyrrolidine-3-carboxylateChlorinated substituentLower potency than fluoroethyl derivative
Ethyl 3-(2-fluoropropyl)pyrrolidine-3-carboxylatePropyl instead of ethylSimilar activity profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate, and how can intermediates be characterized?

  • Methodology : A common approach involves functionalizing pyrrolidine derivatives. For example, fluorinated side chains can be introduced via nucleophilic substitution or alkylation. Evidence from analogous compounds (e.g., ethyl pyrrolidine-3-carboxylate derivatives) suggests using precursors like (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, reacting with fluorinated reagents (e.g., 2-fluoroethyl halides) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediates should be characterized via LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regiochemistry and purity.

Q. How should researchers handle solubility and stability challenges during storage?

  • Methodology : The compound’s stability depends on solvent choice and storage temperature. Based on guidelines for structurally related esters, prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis. Aliquot and store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month). For improved solubility, warm the solution to 37°C with brief sonication .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology : Use a combination of:

  • High-resolution mass spectrometry (HR-MS) for exact mass verification.
  • ¹⁹F NMR to confirm the presence and environment of the fluorine atom.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination. SHELXL/SHELXS programs are widely used for crystallographic refinement .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 2-fluoroethyl group to the pyrrolidine scaffold?

  • Methodology : Competing side reactions (e.g., over-alkylation or elimination) can reduce yields. Strategies include:

  • Using bulky bases (e.g., DBU) to minimize side reactions.
  • Employing phase-transfer catalysts in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reagent interaction.
  • Monitoring reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodology : Discrepancies may arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-temperature NMR to study dynamic processes (e.g., ring puckering in pyrrolidine).
  • Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model fluorinated systems .

Q. What strategies are effective for scaling up synthesis while maintaining enantiopurity?

  • Methodology : For chiral centers, use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine ring formation. Continuous-flow reactors improve reproducibility at scale by controlling exothermic reactions. Purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures enantiomeric excess ≥98% .

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

  • Methodology : Apply in silico tools like SwissADME or MOE to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to biological targets, guiding structural modifications for enhanced bioavailability .

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